molecular formula C12HF9O2 B14625683 2,3,4,6-Tetrafluoro-5-(pentafluorophenoxy)phenol CAS No. 57070-18-5

2,3,4,6-Tetrafluoro-5-(pentafluorophenoxy)phenol

Katalognummer: B14625683
CAS-Nummer: 57070-18-5
Molekulargewicht: 348.12 g/mol
InChI-Schlüssel: NWZUHJOSHTXLHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,6-Tetrafluoro-5-(pentafluorophenoxy)phenol is an organofluorine compound with the molecular formula C12HF9O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is used in various scientific and industrial applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetrafluoro-5-(pentafluorophenoxy)phenol typically involves the reaction of pentafluorophenol with tetrafluorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure controls .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,6-Tetrafluoro-5-(pentafluorophenoxy)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation can produce quinones .

Wissenschaftliche Forschungsanwendungen

2,3,4,6-Tetrafluoro-5-(pentafluorophenoxy)phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3,4,6-Tetrafluoro-5-(pentafluorophenoxy)phenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
  • Pentafluorophenol

Uniqueness

2,3,4,6-Tetrafluoro-5-(pentafluorophenoxy)phenol is unique due to its specific arrangement of fluorine atoms and the presence of both phenol and ether functional groups. This combination imparts distinct chemical properties, making it valuable for specialized applications .

Eigenschaften

CAS-Nummer

57070-18-5

Molekularformel

C12HF9O2

Molekulargewicht

348.12 g/mol

IUPAC-Name

2,3,4,6-tetrafluoro-5-(2,3,4,5,6-pentafluorophenoxy)phenol

InChI

InChI=1S/C12HF9O2/c13-1-2(14)6(18)11(7(19)3(1)15)23-12-8(20)4(16)5(17)10(22)9(12)21/h22H

InChI-Schlüssel

NWZUHJOSHTXLHY-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=C(C(=C1F)F)F)OC2=C(C(=C(C(=C2F)F)F)F)F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.